

# Structure-activity relationship (SAR) studies of 2-Methylquinoline-4-carbonitrile derivatives

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## Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338

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A comprehensive analysis of the structure-activity relationship (SAR) of **2-Methylquinoline-4-carbonitrile** derivatives reveals a landscape ripe for exploration in drug discovery. While direct SAR studies on this specific scaffold are limited, a comparative analysis of related quinoline analogs provides significant insights into the structural requirements for potent biological activity, particularly in the realms of anticancer and antimicrobial applications.

## Comparative Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and cytotoxicity.<sup>[1][2]</sup> The following table summarizes the in vitro cytotoxic activity of several classes of quinoline derivatives against various human cancer cell lines.

Compound Class	Modification	Cell Line	IC50 (μM)	Reference
2-Arylquinolines	C-6 substitution with 2-phenyl or 2-(3,4-methylenedioxyphenyl) groups	PC3 (Prostate)	31.37 - 34.34	[3]
2-Arylquinolines	C-6 substitution with 2-phenyl or 2-(3,4-methylenedioxyphenyl) groups	HeLa (Cervical)	8.3	[3]
4-Anilino-7-pyridyl-3-quinolinecarbonitriles	Lead compound 17	Src enzyme assay	Potent activity	[4]
7-Alkoxy-4-aminoquinoline Derivatives	7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Human tumor cell lines	< 1.0	[5]
2-Morpholino-4-anilinoquinolines	Varied C4 aniline moieties	HepG2 (Liver)	8.50 - 12.76	[6]

The data suggests that substitutions at the C-2, C-4, and C-7 positions of the quinoline ring are critical for anticancer activity. For instance, 2-arylquinolines show promising selective cytotoxicity, particularly against prostate and cervical cancer cell lines.[3] Furthermore, 4-anilinoquinoline derivatives have been identified as potent kinase inhibitors, a key target in cancer therapy.[4][7] The presence of a bulky alkoxy substituent at the C-7 position and an amino side chain at the C-4 position have been shown to enhance antiproliferative activity.[5]

## Comparative Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have also been investigated for their antibacterial properties, showing efficacy against a range of Gram-positive and Gram-negative bacteria.[\[8\]](#)[\[9\]](#)

Compound Class	Modification	Bacterial Strain	MIC (µg/mL)	Reference
Quinoline-2-one Schiff-base hybrids	Compound 6c	MRSA	0.75	<a href="#">[10]</a> <a href="#">[11]</a>
Quinoline-2-one Schiff-base hybrids	Compound 6c	VRE	0.75	<a href="#">[10]</a> <a href="#">[11]</a>
Quinoline-2-one Schiff-base hybrids	Compounds 6c, 6i, 6l, 6o	S. aureus	0.018 - 0.061	<a href="#">[10]</a>
Quinolines with p-isopropyl phenyl substitution	Compound 6	MRSA	1.5	<a href="#">[8]</a>

The quinoline-2-one scaffold, in particular, has emerged as a promising foundation for the development of new antibiotics against multidrug-resistant Gram-positive bacteria.[\[10\]](#)[\[11\]](#)

## Inferred Structure-Activity Relationship for 2-Methylquinoline-4-carbonitrile Derivatives

Based on the analysis of related compounds, a hypothetical SAR for **2-Methylquinoline-4-carbonitrile** derivatives can be proposed:

- **2-Methyl Group:** The presence of a methyl group at the C-2 position is a common feature in many biologically active quinolines and is generally well-tolerated.[\[3\]](#)[\[12\]](#) It may contribute to

favorable pharmacokinetic properties.

- **4-Carbonitrile Group:** The nitrile group at the C-4 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its impact on activity would be highly dependent on the specific biological target. In some kinase inhibitors, nitrile groups are known to interact with the hinge region of the ATP-binding pocket.
- **Substitutions on the Benzene Ring (C-5 to C-8):** Modifications at these positions are likely to significantly influence activity.
  - **C-6 and C-8:** Introduction of small lipophilic groups may enhance activity, as seen in other quinoline series.
  - **C-7:** Substitution with chloro or bulky alkoxy groups has been shown to be beneficial for anticancer and antimalarial activity, respectively.[\[5\]](#)[\[13\]](#)

## Experimental Protocols

### In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.

- **IC50 Determination:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

## Minimum Inhibitory Concentration (MIC) Assay

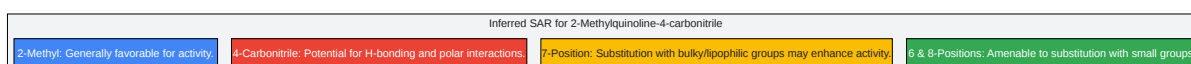
- **Bacterial Inoculum Preparation:** Bacterial strains (e.g., *S. aureus*, *E. coli*) are grown in a suitable broth medium to a specific optical density, corresponding to a known bacterial concentration.
- **Compound Dilution:** The test compounds are serially diluted in a 96-well microtiter plate containing broth.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Visualizations



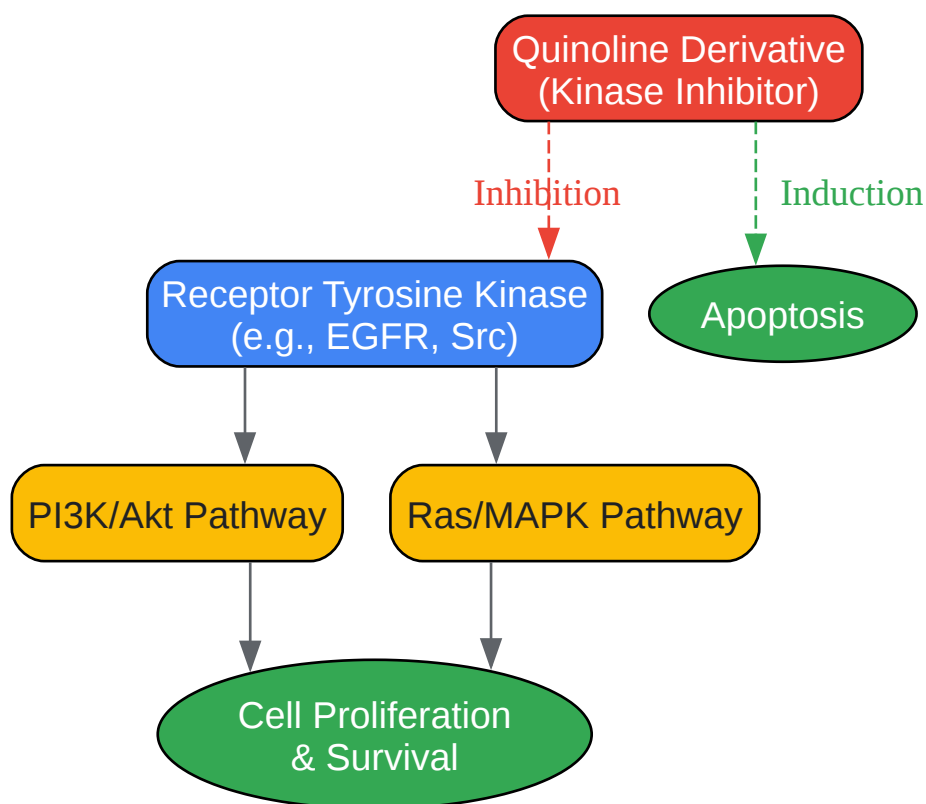
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Caption: General workflow for the discovery and development of novel bioactive compounds.



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Caption: Inferred SAR map for **2-Methylquinoline-4-carbonitrile** derivatives.



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Caption: Simplified signaling pathway showing the mechanism of action of quinoline-based kinase inhibitors.

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